molecular formula C13H14N2O2 B2531985 2-ethyl-6-(3-methoxyphenyl)-2,3-dihydropyridazin-3-one CAS No. 922926-73-6

2-ethyl-6-(3-methoxyphenyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2531985
CAS No.: 922926-73-6
M. Wt: 230.267
InChI Key: QQRDJPHGKZSGNL-UHFFFAOYSA-N
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Description

2-ethyl-6-(3-methoxyphenyl)-2,3-dihydropyridazin-3-one is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by its unique structure, which includes a pyridazinone ring substituted with an ethyl group at the 2-position and a methoxyphenyl group at the 6-position. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-6-(3-methoxyphenyl)-2,3-dihydropyridazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate, which then undergoes cyclization with hydrazine hydrate to yield the desired pyridazinone compound. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, or distillation to ensure the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-6-(3-methoxyphenyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

    Reduction: Reduction reactions can yield dihydropyridazinone derivatives with different substituents.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazinone derivatives with additional oxygen-containing functional groups, while reduction may produce dihydropyridazinone derivatives with altered hydrogenation states.

Scientific Research Applications

2-ethyl-6-(3-methoxyphenyl)-2,3-dihydropyridazin-3-one has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

2-ethyl-6-(3-methoxyphenyl)-2,3-dihydropyridazin-3-one can be compared with other pyridazinone derivatives, such as:

    2-ethyl-6-phenyl-2,3-dihydropyridazin-3-one: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.

    2-ethyl-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one: The position of the methoxy group can influence the compound’s properties.

    2-ethyl-6-(3-chlorophenyl)-2,3-dihydropyridazin-3-one: The presence of a chlorine atom instead of a methoxy group can lead to different chemical and biological behaviors.

Properties

IUPAC Name

2-ethyl-6-(3-methoxyphenyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-3-15-13(16)8-7-12(14-15)10-5-4-6-11(9-10)17-2/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRDJPHGKZSGNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=CC(=N1)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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